4-Benzyloxyindole-3-carboxaldehyde
Overview
Description
4-Benzyloxyindole-3-carboxaldehyde is a chemical compound with the molecular formula C16H13NO2 . It is a yellow to off-white powder or crystalline powder . It is used in research and not intended for diagnostic or therapeutic use .
Synthesis Analysis
4-Benzyloxyindole was used in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives . It is a reactant for regioselective synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition .
Molecular Structure Analysis
The molecular weight of 4-Benzyloxyindole-3-carboxaldehyde is 251.28 . The molecular formula is C16H13NO2 .
Physical And Chemical Properties Analysis
4-Benzyloxyindole-3-carboxaldehyde appears as a yellow to off-white powder or crystals or crystalline powder . It conforms to the infrared spectrum .
Scientific Research Applications
N-Alkylation/Arylation of Indole-3-Carboxaldehyde Derivatives
Indole-3-carboxaldehyde, a compound structurally similar to 4-Benzyloxyindole-3-carboxaldehyde, has been used in the synthesis of derivatives with N-alkyl/aryl substitutions . This process involves a copper-catalyzed reaction with various dihalides in basic conditions . The synthesized derivatives have been structurally characterized using various analytical methods .
Gelatin Functionalization via Schiff Base Formation
Indole-3-carboxaldehyde has been used in the functionalization of gelatin to introduce Schiff base functionality within the water-soluble polymer matrix . The resultant polymer was stable, water-soluble, and showed a higher glass transition temperature than unmodified gelatin .
Synthesis of Bioactive Materials
Indole-3-carboxaldehyde has been used in the synthesis of potential bioactive materials . The stability of the bioactive indole nucleus has resulted in a fascinating array of properties, including antibacterial, antiviral, antifungal, and antioxidant activities .
Formation of Schiff Bases and Their Complexes
Indole-3-carboxaldehyde has been studied for its ability to form Schiff bases and their complexes through the condensation reaction of its aldehyde group with various amine derivatives .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-benzyloxyindole-3-carboxaldehyde, have a wide range of biological properties, including antibacterial, antiviral, antifungal, and antioxidant activities .
Mode of Action
4-Benzyloxyindole-3-carboxaldehyde is an analog of psilocin that is synthesized by the condensation of formylbenzene with indole-3-carboxaldehyde . It has been shown to act as a formylating agent, which can be used in the synthesis of other compounds
Biochemical Pathways
Indole-3-carboxaldehyde, a related compound, undergoes a copper-catalyzed reaction with various dihalides in basic conditions to form several derivatives . This suggests that 4-Benzyloxyindole-3-carboxaldehyde might be involved in similar biochemical pathways.
Result of Action
Given its role as a formylating agent, it may contribute to the synthesis of other bioactive compounds .
Future Directions
The future of synthetic chemistry, including the synthesis of compounds like 4-Benzyloxyindole-3-carboxaldehyde, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes higher selectivity, higher efficiency, environmental benignity, and sustainable energy .
properties
IUPAC Name |
4-phenylmethoxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-13-9-17-14-7-4-8-15(16(13)14)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURDDLFAUSUSLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426780 | |
Record name | 4-Benzyloxyindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57261296 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Benzyloxyindole-3-carboxaldehyde | |
CAS RN |
7042-71-9 | |
Record name | 4-Benzyloxyindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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